4-(dimethylsulfamoyl)-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
This compound is a structurally complex benzamide derivative featuring a thieno[3,4-c]pyrazol core substituted with a 2-methylphenyl group and a 5,5-dioxo moiety. The dimethylsulfamoyl group and benzamide side chain contribute to its unique electronic and steric properties. The compound’s synthesis likely involves multi-step reactions, including hydrazide formation, nucleophilic additions, and cyclization, as observed in analogous systems .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S2/c1-14-6-4-5-7-19(14)25-20(17-12-31(27,28)13-18(17)23-25)22-21(26)15-8-10-16(11-9-15)32(29,30)24(2)3/h4-11H,12-13H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWXLZNVWAXIIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(dimethylsulfamoyl)-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Thienopyrazole Core: The thienopyrazole core can be synthesized through the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced via sulfonation reactions using dimethylsulfamoyl chloride and suitable bases.
Attachment of the Benzamide Moiety: The benzamide moiety can be attached through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
4-(dimethylsulfamoyl)-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications of 4-(dimethylsulfamoyl)-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide
This compound is a complex organic compound belonging to the thienopyrazole class. It is characterized by a unique structure featuring a thienopyrazole core, a dimethylsulfamoyl group, and a benzamide moiety. This compound has potential applications across chemistry, biology, medicine, and industry.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation: The compound can be oxidized under specific conditions to create oxidized derivatives.
- Reduction: Reduction reactions can modify the oxidation state of functional groups within the molecule.
- Substitution: Substitution reactions can replace specific functional groups with other groups using appropriate reagents.
Common reagents and conditions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The products of these reactions depend on the specific conditions and reagents used.
<table> <tr> <th>Field</th> <th>Application</th> <th>Description</th> </tr> <tr> <td>Chemistry</td> <td>Building Block & Reagent</td> <td>Used for synthesizing complex molecules and as a reagent in organic reactions[2].</td> </tr> <tr> <td>Biology</td> <td>Antimicrobial & Anticancer Research</td> <td>Investigated for its potential antimicrobial and anticancer properties[2]. Pyrazole derivatives inhibit bacterial growth and induce apoptosis in cancer cells by modulating cell signaling pathways and inhibiting enzymes involved in cancer progression[2].</td> </tr> <tr> <td>Medicine</td> <td>Drug Development</td> <td>Explored for potential therapeutic applications, particularly in developing new drugs[2].</td> </tr> <tr> <td>Industry</td> <td>Material & Process Development</td> <td>Potential applications in developing new materials and chemical processes[2].</td> </tr> </table>Biological Activities
This compound has potential antimicrobial and anticancer properties. Pyrazole derivatives often exhibit a broad spectrum of biological activities.
- Antimicrobial Activity: It has been investigated for its effectiveness against various microbial strains and potential in inhibiting bacterial growth, serving as a template for new antibiotics.
- Anticancer Properties: Thienopyrazole derivatives may induce apoptosis in cancer cells through modulation of cell signaling pathways and inhibition of specific
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional attributes are compared below with related derivatives from the literature, focusing on synthesis, spectral properties, and substituent effects.
Substituent Effects on Spectral and Tautomeric Behavior
Key IR and NMR data for the target compound and analogs are summarized in Table 1.
Table 1: Spectral Comparison of Thieno/Triazole Derivatives
Notes:
- IR Data : The absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1250 cm⁻¹) confirm the thione tautomer in analogs . The target compound’s dimethylsulfamoyl group may intensify C=O stretching (~1680 cm⁻¹) compared to simpler sulfonyl groups.
- NMR Data: Chemical shift variations in regions A (positions 39–44) and B (positions 29–36) (as per methodology) suggest that substituents on the thienopyrazol ring alter electron density and steric hindrance .
Tautomerism and Stability
Like Compounds [7–9], the target compound likely exists in the thione tautomeric form due to the absence of νS-H in IR and stabilization via resonance (Fig. 1).
Figure 1: Tautomeric Forms of Thieno[3,4-c]pyrazol Derivatives
Thione Form (Stable):
R1–N–C(=S)–N–R2
vs.
Thiol Form (Unobserved):
R1–NH–C(SH)–N–R2
Key Research Findings from Analogous Systems
Spectral Correlations : In triazole-thiones, νC=S and NH bands correlate with substituent electronegativity. Chloro/bromo substituents (X = Cl, Br) slightly shift νC=S to higher wavenumbers (~1255 cm⁻¹) compared to X = H (~1247 cm⁻¹) .
Synthetic Challenges : Alkylation of triazole-thiones (e.g., Compounds [10–15]) often favors S-alkylation over N-alkylation, a trend that may extend to the target compound’s functionalization .
Structural Elucidation : X-ray crystallography (using SHELX ) and NMR profiling (as in ) are critical for confirming tautomerism and regiochemistry in such systems.
Biological Activity
4-(dimethylsulfamoyl)-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that belongs to the thienopyrazole class. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 4-(dimethylsulfamoyl)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
| Molecular Formula | C21H22N4O5S2 |
| CAS Number | 449786-60-1 |
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research has indicated that derivatives of pyrazole compounds often exhibit a broad spectrum of biological activities. Notable activities include:
- Antimicrobial Activity : The compound has been investigated for its efficacy against various microbial strains. Pyrazole derivatives have shown potential in inhibiting bacterial growth and may serve as templates for developing new antibiotics .
- Anticancer Properties : Studies have highlighted the anticancer potential of thienopyrazole derivatives. The compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and inhibition of specific enzymes involved in cancer progression .
- Mechanism of Action : The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to alterations in metabolic pathways that are crucial for cell survival and proliferation.
Research Findings and Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antimicrobial Study : A study evaluated the antimicrobial properties of thienopyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial activity .
- Cancer Cell Line Testing : In vitro assays were conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed that the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations, highlighting its potential as a chemotherapeutic agent.
- Structure-Activity Relationship (SAR) : Research into the SAR of pyrazole compounds revealed that modifications to the thienopyrazole core could enhance biological activity. For instance, substituents on the benzamide moiety were found to significantly influence potency against specific cancer cell lines .
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains; potential for antibiotic development |
| Anticancer | Induces apoptosis in cancer cells; inhibits proliferation |
| Mechanism Insight | Modulates enzyme activity; impacts signaling pathways involved in cell growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
